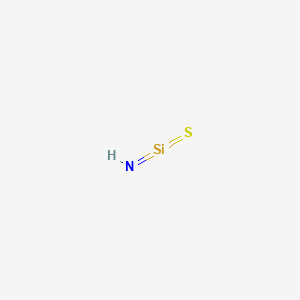
Iminosilanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iminosilanethione is a chemical compound characterized by the presence of both silicon and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Iminosilanethione can be synthesized through several methods. One common approach involves the reaction of silanes with sulfur-containing reagents under controlled conditions. For instance, the reaction of chlorosilanes with thiourea can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Iminosilanethione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding silane derivatives.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and organometallic reagents like Grignard reagents, are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Silane derivatives.
Substitution: Various substituted silanes and thiols.
Scientific Research Applications
Iminosilanethione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: this compound is utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which iminosilanethione exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the this compound derivative being studied.
Comparison with Similar Compounds
Iminosilanes: These compounds contain silicon and nitrogen atoms but lack the sulfur component.
Thiosilanes: These compounds contain silicon and sulfur atoms but lack the nitrogen component.
Uniqueness: Iminosilanethione is unique due to the simultaneous presence of silicon, nitrogen, and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
101672-67-7 |
|---|---|
Molecular Formula |
HNSSi |
Molecular Weight |
75.17 g/mol |
IUPAC Name |
imino(sulfanylidene)silane |
InChI |
InChI=1S/HNSSi/c1-3-2/h1H |
InChI Key |
MCHALFNKNOLFRO-UHFFFAOYSA-N |
Canonical SMILES |
N=[Si]=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


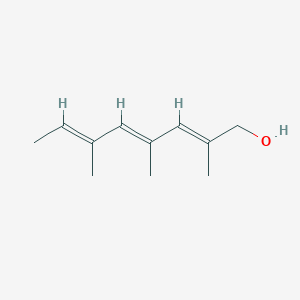
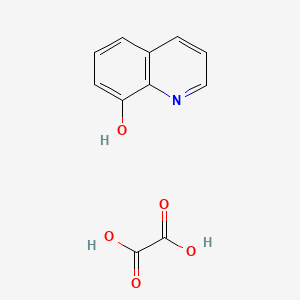
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)
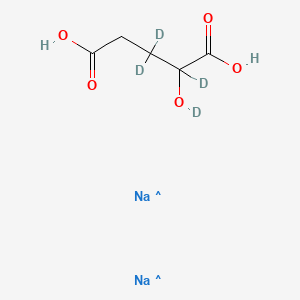

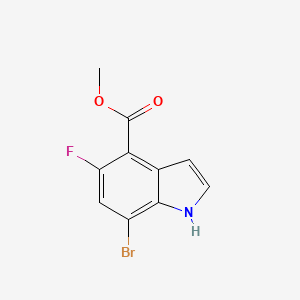

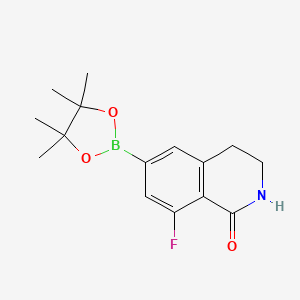

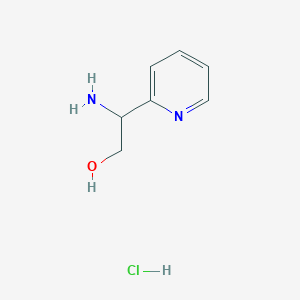
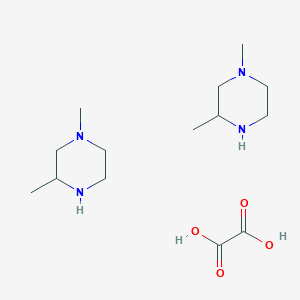
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
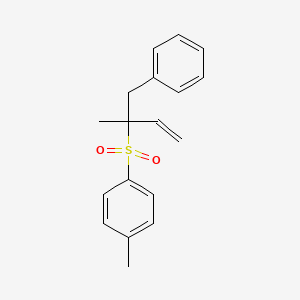
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
